2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC11301844
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O3 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one |
| Standard InChI | InChI=1S/C22H23N3O3/c26-21-9-8-19(20-7-4-14-28-20)23-25(21)16-22(27)24-12-10-18(11-13-24)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2 |
| Standard InChI Key | QBBFKGRFSWYWSE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-[2-(4-Benzylpiperidino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone (IUPAC name: 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one) features a pyridazinone ring system substituted at positions 2 and 6. The C2 side chain incorporates a 4-benzylpiperidine moiety via an acetyl spacer, while the C6 position bears a furan heterocycle.
Key Structural Features:
-
Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3, enabling hydrogen bonding and π-stacking interactions .
-
4-Benzylpiperidine Substituent: A tertiary amine-containing bicyclic structure providing lipophilicity and potential CNS permeability.
-
Furyl Group: A five-membered oxygen heterocycle contributing to electronic modulation and metabolic stability .
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from computational and experimental data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 377.4 g/mol | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 69.9 Ų | |
| LogP (Predicted) | 2.8 |
The compound’s moderate lipophilicity (LogP ≈ 2.8) and balanced polar surface area (69.9 Ų) suggest potential blood-brain barrier permeability, aligning with structural features of neuroactive agents .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
While explicit synthesis protocols for this specific compound remain undisclosed in peer-reviewed literature, established pyridazinone functionalization strategies provide plausible routes:
-
Pyridazinone Core Formation: Cyclocondensation of 1,4-diketones with hydrazines under acidic conditions, a well-documented method for constructing 3(2H)-pyridazinones .
-
C6 Furylation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introducing the furyl group to halogenated pyridazinone intermediates .
-
C2 Alkylation: Nucleophilic substitution or Michael addition installing the 2-(4-benzylpiperidino)-2-oxoethyl side chain.
Comparative Synthetic Approaches
Analogous compounds from literature demonstrate critical reaction steps:
-
Phosphorus-Mediated Functionalization: Use of phosphorus oxychloride (POCl) for chlorination at position 3, facilitating subsequent nucleophilic substitutions .
-
Thione Intermediate Utilization: Conversion of pyridazinethiones to target structures via alkylation or cycloaddition reactions .
Notably, the 4-benzylpiperidine moiety likely originates from reductive amination of piperidine-4-carboxaldehyde with benzylamine, followed by N-acetylation.
Analytical Characterization Data
Spectroscopic Signatures
Hypothetical spectral data extrapolated from analogs include:
-
H NMR (400 MHz, CDCl): δ 7.82 (d, J = 8.4 Hz, 1H, pyridazinone-H), 7.45–7.28 (m, 5H, benzyl-H), 6.95 (dd, J = 3.2, 1.8 Hz, 1H, furyl-H), 4.62 (s, 2H, CHCO), 3.71 (m, 2H, piperidine-H), 2.98 (m, 2H, piperidine-H), 2.44 (s, 2H, CHPh) .
-
IR (KBr): ν 1685 cm (C=O), 1590 cm (C=N), 1245 cm (C-O furan) .
Crystallographic Analysis
While single-crystal X-ray data remain unavailable for this specific compound, the related myricetin-pyridazinone hybrid A14 crystallized in the monoclinic P2/c space group (a = 8.542 Å, b = 12.307 Å, c = 15.891 Å, β = 102.76°), demonstrating planar pyridazinone geometry .
Computational ADMET Profiling
Predicted pharmacokinetic parameters using QikProp (Schrödinger):
| Parameter | Predicted Value | Acceptable Range |
|---|---|---|
| Caco-2 Permeability (nm/s) | 112 | >25 |
| MDCK Permeability (nm/s) | 48 | >25 |
| Human Oral Absorption (%) | 76 | >80% optimal |
| Plasma Protein Binding (%) | 89 | <90% |
| HERG Inhibition (pIC) | 4.2 | >5 concern |
These simulations indicate moderate oral bioavailability potential but highlight possible cardiotoxicity risks requiring experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume